4-(Tributylstannyl)toluene
Overview
Description
4-(Tributylstannyl)toluene, also known as tributyl (4-methylphenyl)stannane, is an organic tin compound. It is characterized by the presence of a tin atom bonded to a toluene moiety and three butyl groups. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tributylstannyl)toluene can be synthesized through the Stille coupling reaction, which involves the reaction of stannanes with halides or pseudohalides. The reaction typically requires a palladium catalyst and can be carried out under various conditions depending on the desired product . For example, the reaction of tributylstannyl chloride with 4-bromotoluene in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Tributylstannyl)toluene undergoes various types of reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the tin group can be replaced by other substituents.
Coupling Reactions: It is widely used in Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Halides and Pseudohalides: React with this compound in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
4-(Tributylstannyl)toluene has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industrial Applications: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tributylstannyl)toluene in coupling reactions involves the formation of a palladium-stannane complex, which facilitates the transfer of the organic group from the stannane to the halide or pseudohalide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the palladium complex .
Comparison with Similar Compounds
4-(Tributylstannyl)toluene is similar to other organotin compounds, such as:
Tributyltin Hydride: Used in radical reactions and hydride transfer reactions.
Tributyltin Chloride: Used as a precursor for other organotin compounds.
Tetraalkynylstannanes: Used in Stille coupling reactions to form arylalkynes.
Compared to these compounds, this compound is unique in its ability to participate in a wide range of coupling reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tributyl-(4-methylphenyl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMWFAVHWCSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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